molecular formula C11H14FNO B8382580 5-Fluoro-6-methoxy-1-methyl-1,2,3,4-tetrahydro-isoquinoline

5-Fluoro-6-methoxy-1-methyl-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B8382580
M. Wt: 195.23 g/mol
InChI Key: ZAIZGPJUDFXGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-6-methoxy-1-methyl-1,2,3,4-tetrahydro-isoquinoline is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

5-fluoro-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C11H14FNO/c1-7-8-3-4-10(14-2)11(12)9(8)5-6-13-7/h3-4,7,13H,5-6H2,1-2H3

InChI Key

ZAIZGPJUDFXGIT-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C(=C(C=C2)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 500 mg (2.96 mmol) 2-(2-fluoro-3-methoxy-phenyl)-ethylamine and 622 μL (3.10 mmol) TEA in 7 mL DCM are added slowly 293 μL (3.83 mmol) acetic anhydride at 0° C. and stirring is continued for 2 h. After that time, the reaction mixture is quenched by the addition of water and extracted three times with DCM. The organic layers are combined, dried over MgSO4, filtered and the solvent is removed in vacuo.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
622 μL
Type
reactant
Reaction Step One
Quantity
293 μL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.